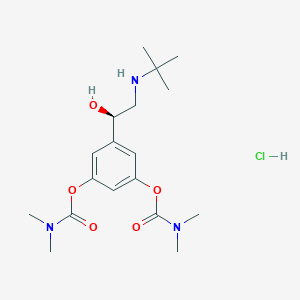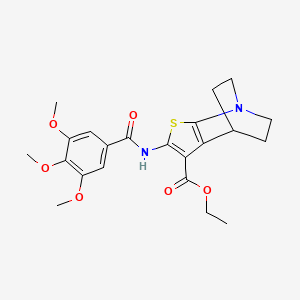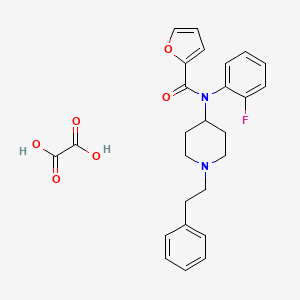
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride is a chemical compound with a complex structure that includes an isoquinolinone core, an amino group, a chloro substituent, and an imidazole moiety
准备方法
The synthesis of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinolinone core, introduction of the amino and chloro groups, and attachment of the imidazole moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino and Chloro Groups: These groups can be introduced through substitution reactions using reagents such as chlorinating agents and amines.
Attachment of Imidazole Moiety: This step often involves coupling reactions using imidazole derivatives and suitable coupling agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反应分析
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The imidazole moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures.
科学研究应用
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores but different substituents.
Imidazole Derivatives: Compounds with similar imidazole moieties but different core structures.
Chloro-substituted Amines: Compounds with similar chloro and amino substituents but different core structures.
属性
CAS 编号 |
142678-44-2 |
|---|---|
分子式 |
C14H15Cl3N4O |
分子量 |
361.6 g/mol |
IUPAC 名称 |
6-amino-7-chloro-2-[(5-methyl-1H-imidazol-4-yl)methyl]isoquinolin-1-one;dihydrochloride |
InChI |
InChI=1S/C14H13ClN4O.2ClH/c1-8-13(18-7-17-8)6-19-3-2-9-4-12(16)11(15)5-10(9)14(19)20;;/h2-5,7H,6,16H2,1H3,(H,17,18);2*1H |
InChI 键 |
NNFXLHWIMBPGFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




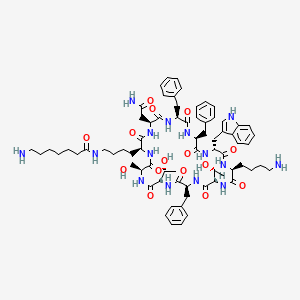
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
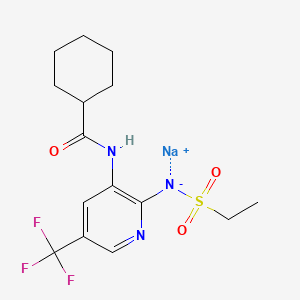
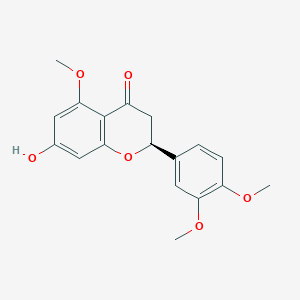
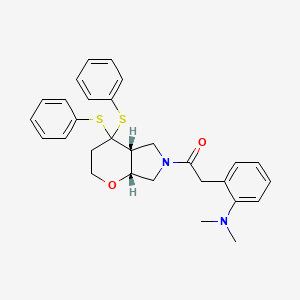
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
